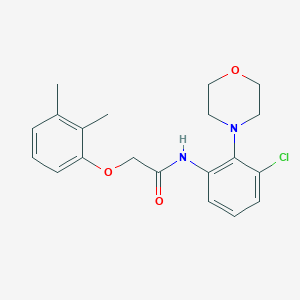![molecular formula C18H14ClN5OS2 B244433 2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)
2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CTAP, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of CTAP involves its binding to the mu opioid receptor and blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activity of the mu opioid receptor, which can lead to a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
CTAP has been found to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and behavior, and the modulation of immune function. CTAP has been shown to be effective in reducing pain in various animal models, and it has also been found to be effective in reducing opioid tolerance and dependence.
実験室実験の利点と制限
One of the main advantages of CTAP is its high selectivity for the mu opioid receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. CTAP is also relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of CTAP is its relatively short half-life, which can make it difficult to use in long-term studies.
将来の方向性
There are many potential future directions for the use of CTAP in scientific research. One area of interest is the development of new analogs of CTAP that have improved selectivity and potency. Another area of interest is the use of CTAP in the study of other opioid receptors, such as the kappa and delta opioid receptors. Additionally, CTAP may have potential applications in the treatment of opioid addiction and withdrawal, and further research in this area is warranted.
合成法
The synthesis of CTAP involves a multi-step process that begins with the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with sodium sulfide to form 2-(4-chlorophenylthio)acetamide. This intermediate product is then reacted with 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline to form the final product, CTAP. The synthesis of CTAP has been optimized over the years to improve yield and purity, and it is now a well-established method in the field of organic chemistry.
科学的研究の応用
CTAP has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of CTAP is in the study of opioid receptors, which are involved in pain management and addiction. CTAP has been found to be a potent and selective antagonist of the mu opioid receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
特性
分子式 |
C18H14ClN5OS2 |
|---|---|
分子量 |
415.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H14ClN5OS2/c1-11-21-22-18-24(11)23-17(27-18)12-3-2-4-14(9-12)20-16(25)10-26-15-7-5-13(19)6-8-15/h2-9H,10H2,1H3,(H,20,25) |
InChIキー |
MHZADKTVOGFUFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)



![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)
